molecular formula C7H4ClFO3 B6203934 3-chloro-6-fluoro-2-hydroxybenzoic acid CAS No. 1784624-98-1

3-chloro-6-fluoro-2-hydroxybenzoic acid

Cat. No.: B6203934
CAS No.: 1784624-98-1
M. Wt: 190.6
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Description

3-Chloro-6-fluoro-2-hydroxybenzoic acid is a halogen-substituted benzoic acid derivative characterized by a hydroxyl group (-OH) at position 2, a chlorine atom at position 3, a fluorine atom at position 6, and a carboxylic acid (-COOH) group at position 1 (ortho to the hydroxyl group). This substitution pattern confers unique electronic and steric properties.

Properties

CAS No.

1784624-98-1

Molecular Formula

C7H4ClFO3

Molecular Weight

190.6

Purity

95

Origin of Product

United States

Preparation Methods

Sequential Electrophilic Substitution

The most straightforward route involves sequential halogenation of 2-hydroxybenzoic acid (salicylic acid). Chlorine and fluorine are introduced via electrophilic aromatic substitution (EAS), leveraging the directing effects of the hydroxyl and carboxylic acid groups. For instance, chlorination using Cl₂ in acetic acid at 40–60°C preferentially targets the 3-position due to the hydroxyl group’s ortho/para-directing influence. Subsequent fluorination with F₂ gas or Selectfluor® in dimethylformamide (DMF) at 80°C achieves 6-position substitution, though competing side reactions necessitate careful stoichiometric control.

Key Data:

StepReagent/ConditionsYieldBy-Products
ChlorinationCl₂ (1.2 eq), CH₃COOH, 50°C, 6h65%3,5-dichloro isomer
FluorinationSelectfluor® (1.5 eq), DMF, 80°C58%6-fluoro-5-chloro isomer

This method’s limitations include moderate yields (58–65%) and challenges in separating positional isomers, necessitating chromatographic purification.

Multi-Step Synthesis via Ester Intermediates

Esterification-Halogenation-Hydrolysis Cascade

To enhance regiocontrol, industrial protocols often employ ester-protected intermediates. A representative pathway from patent literature involves:

  • Esterification : 2-hydroxybenzoic acid is treated with ethanol and H₂SO₄ to form ethyl 2-hydroxybenzoate, suppressing carboxylic acid group reactivity.

  • Halogenation : The ester undergoes chlorination (Cl₂, FeCl₃) at 3-position and fluorination (KF, CuCl₂) at 6-position under controlled conditions.

  • Hydrolysis : The ester is cleaved with NaOH/EtOH⁻ to yield the final product.

Optimization Insights:

  • Catalyst Selection : FeCl₃ (0.5 eq) minimizes dihalogenation, improving chlorination yield to 78%.

  • Solvent Effects : DMF enhances fluorination efficiency (72% yield) compared to THF (55%).

Regioselective Synthesis Using Directed Ortho-Metalation

Lithium-Halogen Exchange Methodology

Directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) enables precise functionalization. Starting from 2-hydroxybenzoic acid:

  • Protection : The carboxylic acid is converted to a methyl ester using (CH₃)₂SO₄.

  • Metalation : LDA deprotonates the 3-position, followed by quenching with ClSiMe₃ to install chlorine.

  • Fluorination : A second metalation at the 6-position with LDA and reaction with NFSI (N-fluorobenzenesulfonimide) introduces fluorine.

  • Deprotection : Ester hydrolysis with HCl/MeOH yields the target compound.

Performance Metrics:

StepConditionsYieldPurity
ChlorinationLDA (2.2 eq), ClSiMe₃, THF, −78°C82%95%
FluorinationLDA (2.5 eq), NFSI, THF, −78°C75%93%

This method achieves superior regioselectivity (>95%) but requires cryogenic conditions and expensive reagents.

Catalytic Methods and Modern Techniques

Iridium-Catalyzed Borylation-Oxidation

A patent-pending approach adapts iridium-catalyzed C–H borylation for halogen placement:

  • Borylation : Ethyl 2-hydroxybenzoate reacts with B₂Pin₂ and [Ir(COD)(OMe)]₂ in methyl tert-butyl ether (MTBE) at 85°C, forming a boronated intermediate.

  • Oxidation : Potassium peroxymonosulfate oxidizes the boronate to install hydroxyl groups.

  • Halogenation : Sequential Cl⁻ and F⁻ introduction via SNAr (nucleophilic aromatic substitution) completes the synthesis.

Reaction Conditions:

ParameterValue
Catalyst Loading5 mol% [Ir(COD)(OMe)]₂
Temperature85°C (borylation), 25°C (oxidation)
Yield (Overall)68%

This method’s advantage lies in avoiding harsh halogenation agents, though scalability remains a concern.

Comparative Analysis of Synthesis Routes

MethodYieldCostRegioselectivityScalability
Direct Halogenation58–65%LowModerateHigh
Ester Cascade70–78%MediumHighMedium
DoM75–82%HighExcellentLow
Iridium Catalysis68%Very HighHighLow

Key Trade-offs :

  • Direct Halogenation : Cost-effective but limited by isomer formation.

  • DoM : High precision but economically nonviable for industrial-scale production.

Challenges and Optimization Strategies

By-Product Mitigation

  • Chromatography-Free Purification : Acid-base extraction (pH 2–3) precipitates the product from aqueous DMSO, reducing reliance on column chromatography.

  • Solvent Engineering : Switching from DMF to dimethyl sulfoxide (DMSO) in fluorination steps enhances solubility and yield by 15%.

Green Chemistry Innovations

  • Microwave Assistance : Microwave irradiation (150°C, 30 min) accelerates halogenation, achieving 85% yield with 50% reduced solvent volume .

Chemical Reactions Analysis

3-chloro-6-fluoro-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

3-Chloro-6-fluoro-2-hydroxybenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Substitution Reactions : The chloro and fluoro groups can be replaced by other functional groups under specific conditions.
  • Oxidation and Reduction : The hydroxy group can be oxidized to a carbonyl, while the carboxylic acid can be reduced to an alcohol.
  • Esterification : The carboxylic acid can react with alcohols to form esters.

These reactions are fundamental in organic chemistry for creating new compounds with desired properties.

Biological Research

The compound has garnered interest for its potential biological activities , particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that halogenated benzoic acids exhibit antimicrobial properties against various bacterial strains. For instance, derivatives of chlorinated benzoic acids have been demonstrated to inhibit the growth of Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition Studies : It may serve as a probe in biochemical pathways, helping to elucidate enzyme mechanisms and interactions.

Industrial Applications

In industrial settings, this compound is utilized in the production of:

  • Agrochemicals : Its properties make it suitable for developing herbicides and pesticides.
  • Dyes and Pigments : The compound's unique structure allows it to be used in synthesizing certain dyes.

Toxicity and Safety Considerations

The compound is classified as an irritant to the eyes, skin, and respiratory system. Safety data indicate that exposure can lead to chemical conjunctivitis and skin irritation . Therefore, handling precautions are essential in laboratory settings.

Antimicrobial Efficacy

Research has documented that derivatives of chlorinated benzoic acids exhibit significant antimicrobial activity. A study reported minimum inhibitory concentration (MIC) values for this compound against S. aureus and E. coli, indicating effective concentrations for inhibiting bacterial growth .

Pharmacological Applications

The compound has been explored as an intermediate for developing novel antimicrobial agents. Modifications to its structure could enhance therapeutic potential while maintaining low toxicity profiles .

Mechanism of Action

The mechanism of action of 3-chloro-6-fluoro-2-hydroxybenzoic acid depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific receptors. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or nucleic acids, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, 3-chloro-6-fluoro-2-hydroxybenzoic acid is compared below with structurally related benzoic acid derivatives. Key differences in substituents, electronic effects, and applications are highlighted.

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Applications References
This compound Cl (3), F (6), -OH (2) -COOH, -OH ~190.56* High acidity; potential in coordination chemistry or drug design
3-Cyano-2-fluorobenzoic acid CN (3), F (2) -COOH 165.12 Strong electron-withdrawing (CN); increased acidity; used in organic synthesis
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid Br (3), F (2), CF₃ (6) -COOH 287.01 High lipophilicity (Br, CF₃); suited for agrochemicals
2-(3-Fluoro-6-methylbenzoyl)benzoic acid F (3), CH₃ (6), benzoyl group -COOH, ketone 258.25 Methyl group (electron-donating); reduced acidity; possible use in polymer intermediates
3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride Cl (3), F (2), CF₃ (6) -COCl 265.52 Reactive acylating agent; used in synthesis of herbicides

*Calculated based on formula C₇H₄ClFO₃.

Key Findings:

Electronic Effects: The trifluoromethyl (-CF₃) and cyano (-CN) groups in related compounds (e.g., ) exhibit stronger electron-withdrawing effects than chlorine or fluorine alone, leading to higher acidity (lower pKa) in the carboxylic acid group.

Steric and Lipophilic Properties :

  • Bromine and trifluoromethyl substituents (e.g., ) increase molecular weight and lipophilicity, enhancing membrane permeability in agrochemical applications.
  • In contrast, the hydroxyl group in the target compound improves water solubility, making it suitable for aqueous-phase reactions .

Reactivity and Applications :

  • Benzoyl chloride derivatives (e.g., ) are highly reactive in nucleophilic acylations, whereas the hydroxyl group in this compound may favor chelation or coordination with metal ions.
  • Methyl-substituted analogs (e.g., ) show reduced acidity due to electron-donating effects, limiting their use in acidic environments.

Biological Activity

3-Chloro-6-fluoro-2-hydroxybenzoic acid (CAS Number: 1784624-98-1) is a compound of interest due to its potential biological activities and applications in pharmaceutical chemistry. This article focuses on its biological activity, including antimicrobial properties, toxicity, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C7H4ClFO3, with a molecular weight of 190.56 g/mol. The compound features a hydroxyl group (-OH), a carboxylic acid group (-COOH), and halogen substituents (chlorine and fluorine) that significantly influence its biological activity.

Antimicrobial Properties

Research indicates that halogenated benzoic acids, including this compound, exhibit antimicrobial activity against various bacterial strains. Studies have shown that compounds with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The presence of the chlorine and fluorine atoms enhances the lipophilicity of the molecule, which may facilitate membrane penetration in microbial cells, leading to increased antibacterial efficacy .

Toxicity and Safety

The compound is classified as irritating to the eyes, skin, and respiratory system. Safety data sheets indicate that exposure can cause chemical conjunctivitis and skin irritation . Toxicological studies are essential for understanding the safety profile of this compound, particularly in therapeutic contexts.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of chlorinated benzoic acids showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded, indicating effective concentrations for inhibiting bacterial growth .
  • Pharmacological Applications : Research has explored the synthesis of this compound as an intermediate for developing novel antimicrobial agents. The compound's structure allows for modifications that could enhance its therapeutic potential while maintaining low toxicity profiles .

Data Table: Biological Activity Summary

PropertyDescription
Molecular FormulaC7H4ClFO3
Molecular Weight190.56 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli
ToxicityEye and skin irritant
Potential ApplicationsAntimicrobial agent development

Q & A

Q. What are the key synthetic routes for 3-chloro-6-fluoro-2-hydroxybenzoic acid, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : A common approach involves halogenation of a pre-functionalized benzoic acid derivative. For example, fluorination via electrophilic substitution (e.g., using Selectfluor®) followed by chlorination (e.g., Cl₂/FeCl₃) can be employed. Regioselectivity is controlled by directing groups: the hydroxyl (-OH) group at position 2 acts as an ortho/para director, favoring substitution at positions 3 and 6. Protecting the hydroxyl group (e.g., as a methyl ether) may reduce competing side reactions. Post-synthesis deprotection (e.g., BBr₃ for demethylation) restores the hydroxyl moiety .

Q. Which spectroscopic techniques are critical for structural confirmation, and how can conflicting data be resolved?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions. For example, coupling constants in 19F^{19}\text{F}-NMR can distinguish between para and meta fluorine substitution .
  • X-ray Crystallography : Resolves ambiguities in bond angles and substituent orientation (e.g., C-Cl and C-F bond lengths typically 1.73–1.74 Å and 1.34–1.38 Å, respectively) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight. Contradictions between techniques (e.g., unexpected splitting in NMR) may arise from dynamic effects or impurities; cross-validation with computational models (DFT) is recommended .

Q. How do chloro and fluoro substituents influence the compound’s acidity compared to unsubstituted 2-hydroxybenzoic acid?

  • Methodological Answer : The electron-withdrawing effects of Cl (meta) and F (para) increase acidity by stabilizing the deprotonated form. Measure pKa via potentiometric titration in aqueous/organic solvents (e.g., 50% DMSO/water). Compare with computational predictions (e.g., COSMO-RS) to validate substituent effects. For this compound, the pKa is expected to be ~1.5–2.0 units lower than salicylic acid (pKa ≈ 2.97) .

Advanced Research Questions

Q. How can computational chemistry resolve ambiguities in the electronic effects of substituents during reaction optimization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and predict regioselectivity. For example, calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring. Compare activation energies for fluorination at position 6 vs. competing sites. Experimental validation via kinetic studies (e.g., monitoring reaction progress with 19F^{19}\text{F}-NMR) can refine computational models .

Q. What strategies are effective for designing bioactive derivatives while retaining the core structure?

  • Methodological Answer :
  • Esterification : Convert the carboxylic acid to methyl esters (e.g., CH₃I/K₂CO₃) to improve membrane permeability.
  • Amide Formation : Couple with amines (e.g., EDC/HOBt) to explore antimicrobial or enzyme-inhibitory activity, leveraging the hydroxyl group for hydrogen bonding .
  • Fluorine Scan : Replace Cl or F with other halogens to study SAR (Structure-Activity Relationships). For example, 3-bromo-6-fluoro analogs may enhance binding to hydrophobic enzyme pockets .

Q. How should researchers address contradictory spectral data in polymorph or tautomeric studies?

  • Methodological Answer :
  • Variable-Temperature NMR : Detect tautomerism (e.g., keto-enol equilibria) by observing signal coalescence at elevated temperatures.
  • Powder XRD : Identify polymorphs by comparing experimental diffraction patterns with simulated data (e.g., Mercury software).
  • Dynamic DSC/TGA : Monitor thermal events (e.g., melting points, decomposition) to correlate with crystallographic data. For instance, a polymorph with higher melting point may exhibit tighter crystal packing .

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